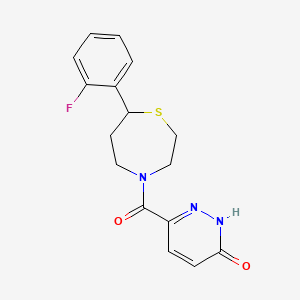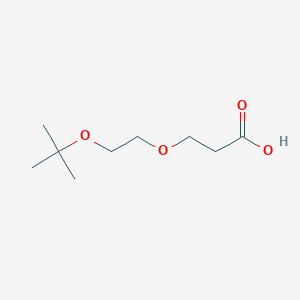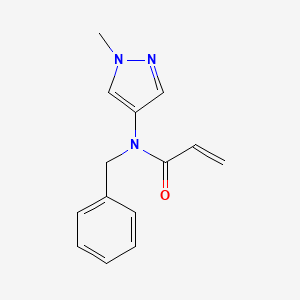![molecular formula C23H29N5O3 B2459810 5-(2-metoxietil)-2-fenil-7-[4-(propan-2-il)piperazina-1-carbonil]-2H,3H,5H-pirazolo[4,3-c]piridin-3-ona CAS No. 1021207-72-6](/img/structure/B2459810.png)
5-(2-metoxietil)-2-fenil-7-[4-(propan-2-il)piperazina-1-carbonil]-2H,3H,5H-pirazolo[4,3-c]piridin-3-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methoxyethyl)-2-phenyl-7-[4-(propan-2-yl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridin-3(5H)-one core, substituted with isopropylpiperazine, methoxyethyl, and phenyl groups
Aplicaciones Científicas De Investigación
5-(2-methoxyethyl)-2-phenyl-7-[4-(propan-2-yl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications, including:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions, receptor binding, and cellular uptake.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its specific chemical properties.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyethyl)-2-phenyl-7-[4-(propan-2-yl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[4,3-c]pyridin-3(5H)-one core through cyclization reactions. Subsequent steps involve the introduction of the isopropylpiperazine, methoxyethyl, and phenyl groups through various substitution and coupling reactions. Common reagents used in these reactions include organometallic catalysts, halogenated intermediates, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-methoxyethyl)-2-phenyl-7-[4-(propan-2-yl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(4-methylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- 7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- 7-(4-propylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Uniqueness
The uniqueness of 5-(2-methoxyethyl)-2-phenyl-7-[4-(propan-2-yl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one lies in its specific substitution pattern, which imparts distinct chemical properties and potential applications. The isopropyl group on the piperazine ring, in particular, may enhance its binding affinity to certain biological targets or improve its solubility and stability compared to similar compounds.
Propiedades
IUPAC Name |
5-(2-methoxyethyl)-2-phenyl-7-(4-propan-2-ylpiperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-17(2)26-9-11-27(12-10-26)22(29)19-15-25(13-14-31-3)16-20-21(19)24-28(23(20)30)18-7-5-4-6-8-18/h4-8,15-17H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOVQFVSHMFCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[5-butylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2459727.png)

![1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one](/img/structure/B2459731.png)
![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B2459732.png)

![1-Methyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B2459734.png)

![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B2459736.png)
![5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid](/img/structure/B2459737.png)
![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-propyl-1,2-dihydroisoquinolin-1-one](/img/structure/B2459738.png)
![3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2459740.png)


![2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole](/img/structure/B2459749.png)
